(2S)-2-(3-Azaniumylpropanoylamino)-3-methylbutanoate
(2S)-2-(3-Azaniumylpropanoylamino)-3-methylbutanoate
Brand Name:
Vulcanchem
CAS No.:
17136-26-4
VCID:
VC0168706
InChI:
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)CCN
Molecular Formula:
C8H16N2O3
Molecular Weight:
188.22 g/mol
(2S)-2-(3-Azaniumylpropanoylamino)-3-methylbutanoate
CAS No.: 17136-26-4
Main Products
VCID: VC0168706
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
CAS No. | 17136-26-4 |
---|---|
Product Name | (2S)-2-(3-Azaniumylpropanoylamino)-3-methylbutanoate |
Molecular Formula | C8H16N2O3 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid |
Standard InChI | InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Standard InChIKey | DVIZUEAPVZZYCO-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)[O-])NC(=O)CC[NH3+] |
SMILES | CC(C)C(C(=O)O)NC(=O)CCN |
Canonical SMILES | CC(C)C(C(=O)[O-])NC(=O)CC[NH3+] |
Synonyms | H-b-Ala-Val-OH |
PubChem Compound | 6993148 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume